molecular formula C18H12ClN3O2S B11579716 6-(4-Chlorophenyl)-2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

6-(4-Chlorophenyl)-2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11579716
M. Wt: 369.8 g/mol
InChI Key: ZBGMQJPUYUBZBH-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring substituted with a chlorophenyl group, a methoxy group, and a thiophen-oxadiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-methoxypyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiophene-2-carboxylic acid hydrazide to form the oxadiazole ring through cyclization. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Chlorophenyl)-2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H12ClN3O2S/c1-23-17-13(16-21-18(24-22-16)15-3-2-10-25-15)8-9-14(20-17)11-4-6-12(19)7-5-11/h2-10H,1H3

InChI Key

ZBGMQJPUYUBZBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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